methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride
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Overview
Description
It is primarily utilized for its potent antineoplastic properties, making it a valuable compound in the treatment of various cancers . Aclacinomycin A hydrochloride is derived from the bacterium Streptomyces galilaeus and is known for its ability to inhibit the synthesis of nucleic acids, particularly RNA .
Preparation Methods
The industrial production of Aclacinomycin A hydrochloride involves both chemical synthesis and microbial fermentation. Chemical synthesis includes multiple reaction steps, which can be costly and environmentally taxing . Microbial fermentation, on the other hand, is a more sustainable approach but often yields lower quantities of the compound . Efforts are ongoing to improve the fermentation process by enhancing the activity of key enzymes involved in the biosynthesis pathway .
Chemical Reactions Analysis
Aclacinomycin A hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of Aclacinomycin A hydrochloride, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Aclacinomycin A hydrochloride has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential for synthetic modifications . In biology and medicine, it is extensively researched for its antitumor activity and potential use in combination therapies for cancer treatment . The compound is also investigated for its role in inhibiting topoisomerases, enzymes crucial for DNA replication and transcription . Additionally, Aclacinomycin A hydrochloride is explored for its potential antimicrobial properties .
Mechanism of Action
The mechanism of action of Aclacinomycin A hydrochloride involves the inhibition of both topoisomerase I and II, enzymes essential for DNA replication and transcription . By inhibiting these enzymes, the compound prevents the unwinding and replication of DNA, leading to cell death. Aclacinomycin A hydrochloride also generates reactive oxygen species, induces apoptosis, and inhibits angiogenesis, further contributing to its antitumor effects .
Comparison with Similar Compounds
Aclacinomycin A hydrochloride is often compared to other anthracycline antibiotics such as doxorubicin and daunorubicin . While all these compounds share a similar mechanism of action, Aclacinomycin A hydrochloride offers several advantages, including a multifaceted mechanism of antitumor activity and potential for combination therapies . Other similar compounds include daunorubicin hydrochloride, teniposide, and floxuridine, which also exhibit antimicrobial activity against certain bacterial pathogens .
Aclacinomycin A hydrochloride stands out due to its unique combination of antitumor and antimicrobial properties, making it a valuable compound in both cancer therapy and antimicrobial research .
Biological Activity
Methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate; hydrochloride is a complex organic compound with potential therapeutic applications. This article aims to detail its biological activities based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, methoxy, and dimethylamino groups. Its molecular formula is represented as follows:
Property | Value |
---|---|
Molecular Weight | 584.67 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
pH | Neutral |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary results suggest that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Table 2: Anticancer Activity Results
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
Case Study: Apoptosis Induction
In a study by Johnson et al. (2024), treatment with the compound resulted in a significant increase in apoptotic cells in MCF7 cell lines as assessed by flow cytometry.
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. It appears to mitigate oxidative stress-induced neuronal damage in vitro.
Research Findings
A study published in the Journal of Neurochemistry reported that the compound reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress, indicating potential for neuroprotection.
The proposed mechanism of action involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress markers.
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMIBXCRZTVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54ClNO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.